molecular formula C9H7FN2O2 B11903189 4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid

4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid

Cat. No.: B11903189
M. Wt: 194.16 g/mol
InChI Key: SRZXQVJJBUESDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid is a fluorinated indazole derivative with a methyl group at the 1-position and a carboxylic acid moiety at the 6-position. Indazole scaffolds are widely studied in medicinal chemistry due to their hydrogen-bonding capabilities and metabolic stability. The fluorine atom at position 4 enhances electronic effects, while the methyl group at N1 improves lipophilicity and may influence pharmacokinetic properties such as metabolic resistance .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

4-fluoro-1-methylindazole-6-carboxylic acid

InChI

InChI=1S/C9H7FN2O2/c1-12-8-3-5(9(13)14)2-7(10)6(8)4-11-12/h2-4H,1H3,(H,13,14)

InChI Key

SRZXQVJJBUESDD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=C2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoro-1-methyl-1H-indazole with a carboxylating agent. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example:

  • Methyl ester formation : Reaction with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate .

Reagent/ConditionsProductYieldSource
Methanol, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl ester85–92%

Amide Bond Formation

The carboxylic acid participates in amide coupling using activators like HBTU or EDC:

  • Primary amides : Reaction with ammonium chloride and HBTU in DMF produces 4-fluoro-1-methyl-1H-indazole-6-carboxamide .

  • Secondary/tertiary amides : Coupling with substituted amines (e.g., benzylamine) under similar conditions yields diverse analogs .

Coupling AgentAmineProductYieldSource
HBTU, DIPEA, DMFNH<sub>4</sub>ClCarboxamide64–78%
EDC, DMAP, MeCNBenzylamineN-Benzylamide32%

Decarboxylation

Under thermal or catalytic conditions, decarboxylation removes the carboxylic acid group:

  • Thermal decarboxylation : Heating at 150–200°C in quinoline with Cu powder yields 4-fluoro-1-methyl-1H-indazole .

ConditionsProductYieldSource
Cu powder, quinoline, 180°C4-Fluoro-1-methyl-1H-indazole70–75%

Nucleophilic Aromatic Substitution

The 4-fluoro substituent is susceptible to nucleophilic displacement under basic conditions:

  • Hydroxylation : Reaction with NaOH at 120°C produces 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid .

  • Amination : Substitution with ammonia or amines yields 4-amino derivatives.

NucleophileConditionsProductYieldSource
NaOH (10%), 120°C4-Hydroxy derivative60–65%
NH<sub>3</sub>, DMSO, 100°C4-Amino derivative50–55%

Reduction of Carboxylic Acid

The acid group can be reduced to a primary alcohol using LiAlH<sub>4</sub>:

  • Alcohol formation : LiAlH<sub>4</sub> in THF reduces the carboxylic acid to (4-fluoro-1-methyl-1H-indazol-6-yl)methanol.

ReagentProductYieldSource
LiAlH<sub>4</sub>, THF, refluxPrimary alcohol45–50%

Metal-Catalyzed Cross-Coupling

The indazole scaffold participates in palladium-mediated reactions:

  • Suzuki coupling : Brominated derivatives (e.g., 6-bromo-4-fluoro-1-methyl-1H-indazole) react with arylboronic acids to form biaryl products .

CatalystBoronic AcidProductYieldSource
Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Phenylboronic acid6-Phenyl derivative80–85%

Heterocycle Functionalization

The indazole nitrogen (N1) can undergo alkylation or acylation:

  • N-Alkylation : Reaction with methyl iodide in the presence of K<sub>2</sub>CO<sub>3</sub> yields 1,4-dimethyl derivatives .

ReagentProductYieldSource
CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFN1-Methylated derivative90–95%

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to related compounds:

CompoundReactivity DifferenceSource
1H-Indazole-6-carboxylic acidHigher electrophilicity due to fluorine
4-Chloro-1-methyl-1H-indazole-6-carboxylic acidSlower nucleophilic substitution

Scientific Research Applications

Anticancer Activity

Research has indicated that 4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid exhibits significant antitumor properties. A study demonstrated its ability to induce apoptosis in K562 leukemia cells in a dose-dependent manner. The compound was shown to affect key proteins involved in apoptosis, such as Bcl-2 and Bax, leading to increased apoptosis rates at concentrations ranging from 10 to 14 μM.

Table 1: Apoptosis Induction in K562 Cells

Concentration (μM)Apoptosis Rate (%)
109.64
1216.59
1437.72

Additionally, it alters cell cycle distribution by increasing the G0/G1 phase population while decreasing the S phase population, indicating its potential mechanism for antitumor effects.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship have highlighted the importance of substituent groups on the indazole scaffold. The fluorine atom significantly enhances binding affinity and biological activity against cancer cell lines.

Table 2: Structure-Activity Relationship Insights

Compound VariantIC50 (nM)Target Enzyme/Cell Line
4-Fluoro Derivative<10FGFR1
Non-Fluorinated Variant>100Various

Case Studies

Several studies have focused on evaluating the biological activities of indazole derivatives:

  • A series of derivatives were synthesized and tested against various cancer cell lines, showing that structural modifications significantly impact biological activity.
  • Research on fluorinated indazoles indicated enhanced potency compared to non-fluorinated counterparts against multiple kinases associated with cancer progression.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Substituents Molecular Formula MW (g/mol) Key Differences
4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid N/A F (4), CH3 (1), COOH (6) C9H7FN2O2 194.16* Reference compound; methyl group enhances lipophilicity and metabolic stability.
4-Fluoro-1H-indazole-5-carboxylic acid 1041481-59-7 F (4), COOH (5) C8H5FN2O2 180.14 Lacks methyl group; carboxylic acid at position 5 reduces steric bulk .
Methyl 4-fluoro-1H-indazole-6-carboxylate 885521-44-8 F (4), COOCH3 (6) C9H7FN2O2 194.16 Ester form; increased lipophilicity but reduced hydrogen-bonding capacity .
4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid 1329166-90-6 F (4,6), CH3 (1), COOH (5) C9H6F2N2O2 212.14 Additional fluorine at position 6; may enhance potency but reduce solubility .
6-Fluoro-1H-indazole-4-carboxylic acid 848678-59-1 F (6), COOH (4) C8H5FN2O2 180.14 Fluorine and carboxylic acid positions reversed; altered electronic distribution .
4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid 885521-55-1 F (4), I (3), COOH (6) C8H4FIN2O2 305.90 Iodine at position 3 introduces steric bulk and potential halogen bonding .
4-Fluoro-1H-indole-6-carboxylic acid 313337-34-7 F (4), COOH (6) (indole core) C9H6FNO2 179.15 Indole core (one nitrogen) vs. indazole (two nitrogens); reduced hydrogen bonding .

*Calculated based on molecular formula.

Biological Activity

4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid is a fluorinated indazole derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a fluorine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid functional group at the 6-position. The unique structural features of this compound enhance its potential for therapeutic applications, particularly in cancer treatment and antimicrobial activities.

  • Molecular Formula : C10_{10}H8_{8}FNO2_{2}
  • Molecular Weight : Approximately 194.16 g/mol

Antimicrobial Properties

Research indicates that 4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid exhibits notable antimicrobial activity. The presence of the fluorine atom enhances its binding affinity to microbial targets, making it effective against various bacterial strains. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential.

Antitumor Activity

The antitumor properties of 4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid have been explored in several studies. It has been identified as a potent inhibitor of Polo-like kinase 4 (PLK4), which is involved in cell cycle regulation and tumor growth. For instance, derivatives of this compound have shown IC50_{50} values in the low nanomolar range against PLK4, indicating strong inhibitory effects on cancer cell proliferation .

Table 1: Summary of Antitumor Activity

CompoundTargetIC50_{50} (nM)
4-Fluoro-1-methyl-1H-indazole-6-carboxylic acidPLK4<10
CFI-400945 (related derivative)HCT116 colon cancerEffective in vivo

The mechanism by which 4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid exerts its biological effects involves interaction with specific molecular targets. The fluorine atom enhances hydrogen bonding capabilities, facilitating stronger interactions with proteins involved in critical biological pathways. This characteristic is essential for its therapeutic efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the indazole scaffold can significantly influence biological activity. The introduction of fluorine and methyl groups at specific positions has been linked to enhanced potency against cancer cell lines and improved binding affinity to target proteins .

Table 2: Structural Variants and Their Activities

VariantStructural FeaturesBiological Activity
4-Fluoro-1-methyl-1H-indazole-6-carboxylic acidFluorine at position 4, methyl at position 1High potency against PLK4
1-Methyl-1H-indazole-6-carboxylic acidMethyl group onlyReduced activity
6-Fluoro-1-methyl-1H-indazole-4-carboxylic acidFluorine at position 6Variable activity

Case Studies

In a study evaluating the antiproliferative effects of indazole derivatives, compounds similar to 4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid were tested against various cancer cell lines, including K562 and Hep-G2. Results indicated that these compounds induced apoptosis and altered cell cycle distribution, demonstrating their potential as anticancer agents .

Case Study Findings:

  • K562 Cells : Treatment with various concentrations resulted in significant apoptosis rates.
  • Hep-G2 Cells : Some derivatives exhibited IC50_{50} values comparable to established chemotherapeutics like 5-FU.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, analogous indazole-carboxylic acids are synthesized via condensation of formyl intermediates with thiazolidinone derivatives under acidic conditions . Adjusting reflux duration (2.5–3 hours) and stoichiometric ratios of reactants (e.g., 1:1 molar ratio of aldehyde to thiazolidinone) can optimize yield. Recrystallization in acetic acid is critical for purity (>98%) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are primary techniques. For structural elucidation, 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR identify fluorine and methyl substituents via splitting patterns and chemical shifts. HPLC (C18 column, acetonitrile/water mobile phase) confirms purity, while FTIR verifies carboxylic acid (-COOH) and fluorinated aromatic C-F stretches (1,200–1,000 cm1^{-1}) .

Q. What purification strategies are effective for removing byproducts in the final synthesis step?

  • Methodological Answer : Precipitation during cooling followed by recrystallization in acetic acid effectively isolates the target compound. For persistent impurities, flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (reverse-phase) resolves structural analogs. Monitoring by thin-layer chromatography (TLC) ensures stepwise purity .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination and methylation be addressed during synthesis?

  • Methodological Answer : Fluorination at the 4-position requires electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH to avoid over-fluorination. Methylation at N1 is achieved via alkylation of the indazole nitrogen using methyl iodide in DMF with a base (e.g., K2_2CO3_3). Kinetic studies and DFT calculations help predict regioselectivity, particularly in avoiding competing substitutions at the 3- or 5-positions .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum proteins). Normalize data using internal standards (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR binding vs. cellular IC50_{50}). For example, fluorinated indazoles show variable activity in kinase inhibition assays due to solvation effects; molecular docking simulations can reconcile these differences by modeling ligand-protein interactions .

Q. How does the fluorine substituent influence metabolic stability and bioavailability?

  • Methodological Answer : Fluorine enhances metabolic stability by blocking cytochrome P450-mediated oxidation. In vitro microsomal assays (human liver microsomes, NADPH cofactor) quantify metabolic half-life. Comparative studies with non-fluorinated analogs show 4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid has 2–3× higher bioavailability in rodent pharmacokinetic models due to reduced first-pass metabolism .

Q. What analytical methods detect degradation products under accelerated stability conditions?

  • Methodological Answer : Forced degradation studies (40°C/75% RH for 3 months) coupled with LC-MS identify hydrolysis (carboxylic acid → ester) and photolytic byproducts. Quantify degradation via peak area normalization in HPLC-UV (λ = 254 nm). Stability-indicating methods require validation per ICH guidelines (precision ≤2% RSD, recovery 98–102%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.